Tasidotin hydrochloride

Catalog No.
S548487
CAS No.
623174-20-9
M.F
C32H59ClN6O5
M. Wt
643.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tasidotin hydrochloride

CAS Number

623174-20-9

Product Name

Tasidotin hydrochloride

IUPAC Name

(2S)-N-tert-butyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C32H59ClN6O5

Molecular Weight

643.3 g/mol

InChI

InChI=1S/C32H58N6O5.ClH/c1-19(2)24(33-28(40)25(20(3)4)35(10)11)30(42)36(12)26(21(5)6)31(43)38-18-14-16-23(38)29(41)37-17-13-15-22(37)27(39)34-32(7,8)9;/h19-26H,13-18H2,1-12H3,(H,33,40)(H,34,39);1H/t22-,23-,24-,25-,26-;/m0./s1

InChI Key

OOKIODJYZSVHDO-QMYFOHRPSA-N

SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

BSF 223651, BSF-223651, BSF223651, ILX 651, ILX-651, ILX651, LU 223651, LU-223651, LU223651, syn-D cpd, synthadotin, tasidotin, tasidotin hydrochloride

Canonical SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C.Cl

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C.Cl

Description

The exact mass of the compound Tasidotin hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Tasidotin hydrochloride belongs to a class of compounds known as vinca alkaloids, which disrupt cell division by interfering with microtubules. Microtubules are essential components of the cellular cytoskeleton, playing a crucial role in mitosis (cell division). Tasidotin inhibits the polymerization of tubulin, the building block of microtubules, thereby preventing the formation of mitotic spindles. Without a functional spindle, daughter chromosomes cannot separate properly during cell division, leading to cell death [1].

  • Target: Microtubules
  • Function of Microtubules: Crucial for cell division (mitosis)
  • Mode of Action: Inhibits tubulin polymerization, preventing the formation of mitotic spindles

Source

1:

Effectiveness in Pre-Clinical Studies

Studies have shown that Tasidotin hydrochloride exhibits promising anti-cancer activity in various cancer cell lines. For instance, research has demonstrated its effectiveness in inhibiting the proliferation of MCF7/GFP breast cancer cells [1].

Here are some specific findings from pre-clinical studies:

  • Cell Line: MCF7/GFP breast cancer cells
  • Effect: Inhibited proliferation with an IC50 (half maximal inhibitory concentration) of 63 nmol/L [1]

Tasidotin hydrochloride is a synthetic compound derived from the natural product dolastatin 15, a potent antitumor agent. It is classified as a microtubule inhibitor, specifically designed to disrupt microtubule dynamics, which are crucial for cell division. This compound has shown promise in preclinical and clinical studies for its potential efficacy against various cancers, particularly non-small cell lung carcinoma and other solid tumors .

Tasidotin hydrochloride operates primarily through its interaction with tubulin, the building block of microtubules. Upon binding to tubulin, it inhibits the polymerization of tubulin dimers into microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells. The compound's pharmacokinetics demonstrate mild nonlinearity, indicating that its metabolism may be influenced by factors such as dosage and patient-specific variables .

The biological activity of tasidotin hydrochloride is characterized by its ability to inhibit cell proliferation in various cancer cell lines. It has been observed to induce aberrant mitotic figures and ultimately lead to apoptosis in sensitive cell types. The compound's mechanism of action involves disrupting the normal assembly and disassembly of microtubules, which is essential for mitosis .

Tasidotin hydrochloride can be synthesized through several chemical processes that involve modifications of the dolastatin 15 structure. These synthetic routes typically focus on enhancing the compound's stability and bioavailability while retaining its antitumor properties. Specific methods may include peptide coupling reactions and modifications to optimize the pharmacokinetic profile of the compound .

Studies have indicated that tasidotin hydrochloride interacts with various cellular targets beyond tubulin. For instance, prolyl oligopeptidase has been identified as an enzyme that may degrade tasidotin within cells, influencing its therapeutic efficacy. Understanding these interactions is crucial for optimizing treatment regimens and minimizing potential side effects associated with its use .

Several compounds share structural or functional similarities with tasidotin hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionNotable Differences
Dolastatin 15Microtubule inhibitorNatural product; broader spectrum of activity
SoblidotinMicrotubule-targeted agentMore advanced in clinical trials; different analog
VincristineInhibits microtubule assemblyDerived from periwinkle plant; used widely in leukemia treatments
PaclitaxelStabilizes microtubulesDifferent mechanism; commonly used in breast cancer

Tasidotin hydrochloride is unique due to its specific design as a third-generation analog of dolastatin 15, aimed at improving safety and efficacy profiles while maintaining potent antitumor activity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

642.4235467 g/mol

Monoisotopic Mass

642.4235467 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3382C833Z5

Sequence

VVVPP

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Health Hazard

Health Hazard

Other CAS

623174-20-9

Wikipedia

Tasidotin hydrochloride

Dates

Modify: 2024-02-18
1: Kurtzberg LS, Roth SD, Bagley RG, Rouleau C, Yao M, Crawford JL, Krumbholz RD, Schmid SM, Teicher BA. Bone marrow CFU-GM and human tumor xenograft efficacy of three tubulin binding agents. Cancer Chemother Pharmacol. 2009 Oct;64(5):1029-38. Epub 2009 Mar 10. PubMed PMID: 19277662.
2: Kilburn LB, Bonate PL, Blaney SM, McGuffey L, Nuchtern JG, Dauser R, Thompson P, Gibson BW, Berg SL. Plasma and cerebrospinal fluid pharmacokinetics of tasidotin (ILX-651) and its metabolites in non-human primates. Cancer Chemother Pharmacol. 2009 Jul;64(2):335-40. Epub 2008 Nov 29. PubMed PMID: 19043710.
3: Bai R, Edler MC, Bonate PL, Copeland TD, Pettit GR, Ludueña RF, Hamel E. Intracellular activation and deactivation of tasidotin, an analog of dolastatin 15: correlation with cytotoxicity. Mol Pharmacol. 2009 Jan;75(1):218-26. Epub 2008 Oct 16. PubMed PMID: 18927208; PubMed Central PMCID: PMC2635573.
4: Bonate PL, Beyerlein D, Crawford J, Roth S, Krumbholz R, Schmid S. Pharmacokinetics in mice implanted with xenografted tumors after intravenous administration of tasidotin (ILX651) or its carboxylate metabolite. AAPS J. 2007 Dec 14;9(3):E378-87. PubMed PMID: 18170985; PubMed Central PMCID: PMC2751490.
5: Garg V, Zhang W, Gidwani P, Kim M, Kolb EA. Preclinical analysis of tasidotin HCl in Ewing's sarcoma, rhabdomyosarcoma, synovial sarcoma, and osteosarcoma. Clin Cancer Res. 2007 Sep 15;13(18 Pt 1):5446-54. PubMed PMID: 17875774.
6: Ray A, Okouneva T, Manna T, Miller HP, Schmid S, Arthaud L, Luduena R, Jordan MA, Wilson L. Mechanism of action of the microtubule-targeted antimitotic depsipeptide tasidotin (formerly ILX651) and its major metabolite tasidotin C-carboxylate. Cancer Res. 2007 Apr 15;67(8):3767-76. PubMed PMID: 17440090.
7: Mita AC, Hammond LA, Bonate PL, Weiss G, McCreery H, Syed S, Garrison M, Chu QS, DeBono JS, Jones CB, Weitman S, Rowinsky EK. Phase I and pharmacokinetic study of tasidotin hydrochloride (ILX651), a third-generation dolastatin-15 analogue, administered weekly for 3 weeks every 28 days in patients with advanced solid tumors. Clin Cancer Res. 2006 Sep 1;12(17):5207-15. PubMed PMID: 16951240.
8: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2006 Jul-Aug;28(6):379-412. PubMed PMID: 16894408.
9: Cunningham C, Appleman LJ, Kirvan-Visovatti M, Ryan DP, Regan E, Vukelja S, Bonate PL, Ruvuna F, Fram RJ, Jekunen A, Weitman S, Hammond LA, Eder JP Jr. Phase I and pharmacokinetic study of the dolastatin-15 analogue tasidotin (ILX651) administered intravenously on days 1, 3, and 5 every 3 weeks in patients with advanced solid tumors. Clin Cancer Res. 2005 Nov 1;11(21):7825-33. PubMed PMID: 16278405.
10: Ebbinghaus S, Rubin E, Hersh E, Cranmer LD, Bonate PL, Fram RJ, Jekunen A, Weitman S, Hammond LA. A phase I study of the dolastatin-15 analogue tasidotin (ILX651) administered intravenously daily for 5 consecutive days every 3 weeks in patients with advanced solid tumors. Clin Cancer Res. 2005 Nov 1;11(21):7807-16. PubMed PMID: 16278403.
11: Rasila KK, Verschraegen C. Tasidotin HCl (Genzyme). Curr Opin Investig Drugs. 2005 Jun;6(6):631-8. Review. PubMed PMID: 15988915.

Explore Compound Types